molecular formula C26H17N7O B2830981 N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide CAS No. 891117-31-0

N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide

カタログ番号: B2830981
CAS番号: 891117-31-0
分子量: 443.47
InChIキー: CBBFYNCPVLSGIT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide is a useful research compound. Its molecular formula is C26H17N7O and its molecular weight is 443.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core linked to a pyridinyl-triazole-pyridazine moiety. Its unique structure contributes to its biological activity, particularly in targeting specific kinases involved in various disease pathways.

Property Value
Molecular Formula C22H18N6O
Molecular Weight 398.42 g/mol
CAS Number Not available

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases that are crucial in cellular signaling pathways associated with cancer and inflammation.

  • Kinase Inhibition : Research indicates that this compound exhibits inhibitory effects on the PIM kinase family (PIM-1, PIM-2, and PIM-3), which are implicated in cancer progression. Inhibiting these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound can effectively inhibit the growth of various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, one derivative showed an IC50 value of 0.83 μM against A549 cells, indicating potent anticancer properties .

Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Selectivity and Potency : A study focusing on structure-activity relationships revealed that modifications on the triazole and pyridazine rings could enhance selectivity towards PIM kinases while reducing off-target effects on hERG channels (a common cardiac target), thus improving safety profiles for potential therapeutic use .
  • Combination Therapies : Research has also explored the synergistic effects of this compound when used in combination with other chemotherapeutic agents. For example, combining it with established anticancer drugs has shown enhanced antiproliferative effects in resistant cancer cell lines .

Case Studies

  • Case Study: PIM Kinase Inhibition
    • Objective : Evaluate the efficacy of this compound as a PIM inhibitor.
    • Methods : Cell viability assays were conducted on various cancer cell lines along with Western blot analysis to assess phosphorylation levels of target proteins.
    • Results : The compound significantly reduced phosphorylation of BAD protein in treated cells compared to controls, indicating effective inhibition of PIM kinases.
  • Case Study: Antitumor Activity
    • Objective : Investigate the antitumor potential against MCF-7 breast cancer cells.
    • Methods : The study utilized dose-dependent assays alongside flow cytometry for apoptosis detection.
    • Results : The compound exhibited an IC50 value of 0.15 μM against MCF-7 cells with significant induction of apoptosis observed through Annexin V-FITC staining.

特性

IUPAC Name

N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17N7O/c34-26(23-11-10-17-5-1-2-9-21(17)29-23)28-20-8-3-6-18(15-20)22-12-13-24-30-31-25(33(24)32-22)19-7-4-14-27-16-19/h1-16H,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBFYNCPVLSGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=CC(=C3)C4=NN5C(=NN=C5C6=CN=CC=C6)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。